molecular formula C4H3Cl2N3 B152017 2,4-Dichloro-6-methyl-1,3,5-triazine CAS No. 1973-04-2

2,4-Dichloro-6-methyl-1,3,5-triazine

Cat. No. B152017
CAS RN: 1973-04-2
M. Wt: 163.99 g/mol
InChI Key: BFUGAHPTVMZLAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-6-methyl-1,3,5-triazine is a reagent used to prepare triazinyl-amines as inhibitors of HIV-1 reverse transcriptase . It is also used in the synthesis of anilinotriazine corticotropin-releasing hormone antagonists .


Synthesis Analysis

The synthesis of 2,4-Dichloro-6-methyl-1,3,5-triazine involves the use of cyanuric chloride and methylmagnesium bromide . A mechanochemical synthesis of amides from carboxylic acids has been developed through an in situ acid activation with 2,4,6-trichloro-1,3,5-triazine .


Molecular Structure Analysis

The molecular formula of 2,4-Dichloro-6-methyl-1,3,5-triazine is C4H3Cl2N3 . The InChI code is 1S/C4H3Cl2N3/c1-2-7-3(5)9-4(6)8-2/h1H3 .


Chemical Reactions Analysis

2,4-Dichloro-6-methyl-1,3,5-triazine is used to prepare triazinyl-amines as inhibitors of HIV-1 reverse transcriptase . It is also used in the synthesis of anilinotriazine corticotropin-releasing hormone antagonists .


Physical And Chemical Properties Analysis

The physical form of 2,4-Dichloro-6-methyl-1,3,5-triazine is solid . It has a molecular weight of 163.99 . The storage temperature is room temperature . The density is predicted to be 1.500±0.06 g/cm3 .

Scientific Research Applications

Synthesis of Triazine Derivatives

2,4-Dichloro-6-methyl-1,3,5-triazine is used in the synthesis of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups .

Inhibitors of HIV-1 Reverse Transcriptase

This compound is used to prepare triazinyl-amines, which act as inhibitors of HIV-1 reverse transcriptase .

3. Synthesis of Anilinotriazine Corticotropin Releasing Hormone Antagonists 2,4-Dichloro-6-methyl-1,3,5-triazine is also used in the synthesis of anilinotriazine corticotropin releasing hormone antagonists .

Reagent in Radioimmunoassay

It has been used as a reagent in radioimmunoassay for D-Ala2-Dermorphin, a natural peptide extracted from amphibian skin .

Antimicrobial Activity

1,3,5-Triazine 4-aminobenzoic acid derivatives, which can be prepared from 2,4-Dichloro-6-methyl-1,3,5-triazine, have shown promising antimicrobial activity against Staphylococcus aureus and Escherichia coli .

Chiral Stationary Phases

Derivatives of 1,3,5-triazine are used as chiral stationary phases. For example, the chiral solvating agent for the determination of enantiomeric excess by NMR spectroscopy and determination of absolute configuration by circular dichroism .

7. Preparation of Luminescent, Optical Switches and Tri-radical Cation Species 2,4,6-Triamino-1,3,5-triazine compounds, which can be synthesized from 2,4-Dichloro-6-methyl-1,3,5-triazine, are used in the preparation of luminescent, optical switches and tri-radical cation species .

8. Metal Complexes, Liquid Crystals, Calixarenes, Dendrimers, Polymers and Optical Brighteners 1,3,5-Triazine derivatives are used in the preparation of metal complexes, liquid crystals, calixarenes, dendrimers, polymers and optical brighteners for household washing powders .

Mechanism of Action

Target of Action

2,4-Dichloro-6-methyl-1,3,5-triazine is a reagent used to prepare triazinyl-amines . These amines are known to inhibit HIV-1 reverse transcriptase , an enzyme that plays a crucial role in the replication of HIV.

Mode of Action

It is known that the compound interacts with its targets (hiv-1 reverse transcriptase) and inhibits their function . This inhibition prevents the replication of HIV, thereby reducing the viral load in the body.

Biochemical Pathways

The biochemical pathways affected by 2,4-Dichloro-6-methyl-1,3,5-triazine are related to the replication of HIV. By inhibiting HIV-1 reverse transcriptase, the compound disrupts the viral replication process . This disruption can lead to a decrease in the number of new viruses produced, slowing the progression of the disease.

Pharmacokinetics

The compound’s molecular weight (16399 g/mol ) suggests that it may have good bioavailability.

Result of Action

The primary result of the action of 2,4-Dichloro-6-methyl-1,3,5-triazine is the inhibition of HIV-1 reverse transcriptase . This inhibition can lead to a decrease in the replication of HIV, potentially slowing the progression of the disease.

Action Environment

The action of 2,4-Dichloro-6-methyl-1,3,5-triazine can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature and pH. It is recommended to store the compound in a dry environment, under -20°C , suggesting that it may be sensitive to heat and moisture.

Safety and Hazards

The safety symbols for 2,4-Dichloro-6-methyl-1,3,5-triazine are GHS05 and GHS07 . The hazard statements are H302-H314-H317 . The precautionary statements are P280-P305+P351+P338-P310 .

Future Directions

While the exact future directions are not specified in the search results, the use of 2,4-Dichloro-6-methyl-1,3,5-triazine in the synthesis of anilinotriazine corticotropin-releasing hormone antagonists suggests potential applications in the field of medicine .

properties

IUPAC Name

2,4-dichloro-6-methyl-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2N3/c1-2-7-3(5)9-4(6)8-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUGAHPTVMZLAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40274566
Record name 2,4-dichloro-6-methyl-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-methyl-1,3,5-triazine

CAS RN

1973-04-2
Record name 2,4-dichloro-6-methyl-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichloro-6-methyl-1,3,5-triazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2,4,6-trichloro-1,3,5-triazine (1.0 g, 5.4 mmol) in CH2Cl2 (17 mL) was added MeMgCl (1.8 mL) drop wise and the reaction mixture was stirred at RT for 0.5 h. The reaction mixture was quenched with saturated NH4Cl solution and extracted with EtOAc (2×50 mL). The organic extracts were washed with brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain 2,4-dichloro-6-methyl-1,3,5-triazine (0.800 g, 90%) as a solid. The crude material was taken to the next step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2,4,6-trichloro-1,3,5-triazine (20 g, 108 mmol, 1.0 equiv) in THF (8 mL) at −10° C., methylmagnesium bromide (45 ml, 135 mmol, 1.25 equiv) was added dropwise. The reaction mixture was allowed to warm to room temperature and was stirred for 2 h. The mixture was poured onto ice-water and stirred for an additional hour. The product was extracted with ethyl acetate, washed with brine, dried with sodium sulfate, filtered, and concentrated under reduced pressure to afford 14 g of the title compound. The crude product was carried forward in the next step. MS (ES+): m/e 186.1 [M+Na]+.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Methylmagnesium bromide, 3M in ether (Aldrich, St. Louis, Mo.) (10.0 mL, 30 mmol) was added slowly to a white suspension of 2,4,6-trichloro-1,3,5-triazine (Aldrich, St. Louis, Mo.) (3.68 g, 20 mmol) in DCM (25.0 mL, 389 mmol) at 0° C. and the resulting yellow suspension was warmed up to room temperature and stirring was continued until disappearance of starting material (TLC, KMnO4 stain, 3 h). The reaction was carefully quenched with NH4Cl(aq) at 0° C. and then diluted with water and DCM (25.0 mL). The separated organic layer was dried, filtered and concentrated to give 2,4-dichloro-6-methyl-1,3,5-triazine as a yellow solid (2.94 g, 90%) which was used for further reaction without purification. 1H-NMR (CDCl3, 400 MHz) δ 2.74 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
3.68 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Methylmagnesium bromide (9.00 mL of a 3.0 M solution in Et2O, 27.1 mmol, 1.00 equiv) was added dropwise over 1 h to a cooled (0° C.) solution of cyanuric chloride (5.00 g, 27.1 mmol, 1.00 equiv) in THF (270 mL). The reaction mixture was stirred at room temperature overnight and was then quenched with sat NH4Cl (aq). The aqueous layer was extracted 3 times using ethyl acetate, and the combined organic layers were dried over Na2SO4, filtered, and concentrated. The residue was purified using silica gel chromatography (0-40% CH2Cl2/hexanes) to afford 1.5 g (34%) of the title compound. MS (ES+): m/e 164.0 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
270 mL
Type
solvent
Reaction Step Two
Yield
34%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-6-methyl-1,3,5-triazine
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-6-methyl-1,3,5-triazine
Reactant of Route 3
2,4-Dichloro-6-methyl-1,3,5-triazine
Reactant of Route 4
2,4-Dichloro-6-methyl-1,3,5-triazine
Reactant of Route 5
2,4-Dichloro-6-methyl-1,3,5-triazine
Reactant of Route 6
2,4-Dichloro-6-methyl-1,3,5-triazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.